6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
Description
6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
IUPAC Name |
6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3O5/c1-22-10-5-3-7(6-8(10)14)2-4-9-11(17(20)21)12(18)16-13(19)15-9/h2-6H,1H3,(H2,15,16,18,19)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOURUHIELWJIH-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the nitro group: Nitration reactions using reagents like nitric acid and sulfuric acid.
Substitution reactions: Introduction of the iodo and methoxy groups through halogenation and methylation reactions.
Ethenylation: Formation of the ethenyl linkage via Heck or Suzuki coupling reactions.
Industrial production methods would scale up these reactions, optimizing for yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its derivatives could be used to study biological pathways and mechanisms, especially those involving nitro and halogenated compounds.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the iodo and methoxy groups might influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-nitropyrimidine-2,4-dione
- 3-iodo-4-methoxybenzene
- 6-[(E)-2-(3-chloro-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione
This detailed article provides a comprehensive overview of 6-[(E)-2-(3-iodo-4-methoxyphenyl)ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
